molecular formula C6H4ClN3O3 B061469 6-Chloro-3-nitropicolinamide CAS No. 171178-21-5

6-Chloro-3-nitropicolinamide

Cat. No. B061469
Key on ui cas rn: 171178-21-5
M. Wt: 201.57 g/mol
InChI Key: SZUHUTYSEVDKJJ-UHFFFAOYSA-N
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Patent
US08569316B2

Procedure details

6-chloro-2-cyano-3-nitropyridine (9.50 g, 51.76 mmol) is taken up in 150 mL of 90% H2SO4 solution. The reaction mixture is stirred for 4 h at 70° C., cooled and slowly added dropwise to ice water. The precipitate formed is filtered off, washed with water and dried. The aqueous filtrate is extracted 6× with DCM. The organic phases are combined, dried on Na2SO4, filtered off and concentrated by rotary evaporation. The residue is mixed with the precipitate, dried overnight at 50° C. in the drying cupboard and 6-chloro-3-nitro-pyridine-2-carboxylic acid amide (HPLC-MS: tRet.=0.43 min; MS (M+H)+=202) is obtained.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1.[OH:13]S(O)(=O)=O>>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:13])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 4 h at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The aqueous filtrate is extracted 6× with DCM
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
The residue is mixed with the precipitate
CUSTOM
Type
CUSTOM
Details
dried overnight at 50° C. in the drying cupboard
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C(=O)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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